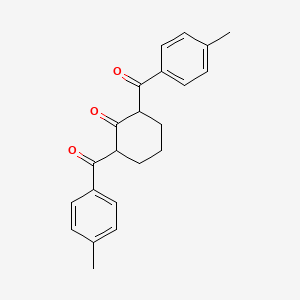

2,6-Bis(4-methylbenzoyl)cyclohexanone

説明

特性

分子式 |

C22H22O3 |

|---|---|

分子量 |

334.415 |

IUPAC名 |

2,6-bis(4-methylbenzoyl)cyclohexan-1-one |

InChI |

InChI=1S/C22H22O3/c1-14-6-10-16(11-7-14)20(23)18-4-3-5-19(22(18)25)21(24)17-12-8-15(2)9-13-17/h6-13,18-19H,3-5H2,1-2H3 |

InChIキー |

XXWTWUUZRHVHSH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCC(C2=O)C(=O)C3=CC=C(C=C3)C |

製品の起源 |

United States |

科学的研究の応用

Photoinitiators in Polymer Chemistry

Overview:

2,6-Bis(4-methylbenzoyl)cyclohexanone is primarily recognized for its role as a photoinitiator in UV-curable coatings and inks. Photoinitiators are substances that absorb light and initiate polymerization processes, making them crucial in the production of UV-cured materials.

Mechanism:

Upon exposure to UV light, this compound undergoes homolytic cleavage to generate free radicals, which then initiate the polymerization of monomers present in the formulation. The efficiency of this compound as a photoinitiator can be attributed to its ability to absorb UV light effectively and produce reactive species that can propagate polymer chains.

Applications:

- Coatings: Used in the formulation of protective coatings for various substrates, including plastics and metals.

- Inks: Employed in printing inks for rapid drying and curing processes.

- Adhesives: Utilized in adhesives that require quick curing under UV light.

Pharmaceutical Applications

Overview:

The compound has shown potential in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules.

Case Studies:

- Synthesis of Chalcones: Research indicates that this compound can serve as a precursor for synthesizing chalcone derivatives, which possess various biological activities such as anti-inflammatory and anticancer properties .

- Drug Delivery Systems: Its incorporation into drug delivery systems has been explored due to its ability to form stable complexes with certain drugs, enhancing their solubility and bioavailability .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is utilized for its properties in liquid chromatography.

Applications:

- Chromatography: The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), where it serves as a standard or reference material for method validation. It is also effective in separating impurities during preparative chromatography .

- Mass Spectrometry: Its compatibility with mass spectrometry techniques allows for detailed analysis of complex mixtures, aiding in the identification and quantification of compounds within various samples .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Photoinitiators | Coatings, inks, adhesives | Rapid curing under UV light |

| Pharmaceuticals | Synthesis of bioactive molecules | Potential therapeutic effects |

| Analytical Chemistry | HPLC and mass spectrometry | Effective separation and analysis |

類似化合物との比較

Comparison with Similar Compounds

Bis-chalcone derivatives of cyclohexanone exhibit diverse properties depending on substituents on the benzylidene groups. Below is a systematic comparison:

Table 1: Structural and Physical Properties

Key Findings :

Electron-Donating vs. Withdrawing Groups :

- 4-Methyl and 4-Methoxy substituents enhance antioxidant activity due to electron-donating effects stabilizing radical intermediates.

- 4-Nitro and 4-Fluoro derivatives exhibit stronger cytotoxicity, attributed to electron-withdrawing groups increasing electrophilicity and DNA interaction.

Hydroxy Substituents: The 4-hydroxy derivative shows reversible acidochromism (color shift from yellow to pink at pH 10→2) due to deprotonation/protonation of phenolic -OH groups. 3,4-Dihydroxy derivatives (e.g., A2 in ) inhibit NF-κB activity in prostate cancer cells by chelating metal ions critical for signaling pathways.

4-nitro), as weak interactions (C–H⋯O, π-π stacking) dominate packing. The 4-methoxy derivative forms intermolecular C–H⋯O bonds (3.51 Å) in its crystal lattice, enhancing thermal stability.

Photophysical Properties :

- 4-Hydroxy derivatives exhibit solvatochromism (λmax shifts from 390 nm in hexane to 430 nm in DMSO) due to intramolecular charge transfer.

- 4-Methoxy derivatives show stronger fluorescence in polar solvents, making them candidates for optoelectronic materials.

Table 3: Spectroscopic Data Comparison

準備方法

Mechanism and Reaction Design

The FC acylation mechanism involves electrophilic attack by an acylium ion (R–C≡O⁺), generated from 4-methylbenzoyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃. Cyclohexanone’s α-hydrogens are activated via enolate formation, allowing nucleophilic attack on the acylium ion. This dual activation strategy enables sequential acylation at the 2 and 6 positions.

Key steps :

-

Enolate generation : Cyclohexanone reacts with a strong base (e.g., LDA) to form a di-enolate.

-

Acylium ion formation : 4-Methylbenzoyl chloride reacts with AlCl₃ to generate the electrophilic acylium ion.

-

Nucleophilic attack : The enolate attacks the acylium ion, yielding 2- and 6-monoacylated intermediates.

-

Second acylation : Repetition with another equivalent of 4-methylbenzoyl chloride produces the target compound.

Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | Maximizes acylium ion stability |

| Solvent | Anhydrous DCM | Enhances electrophile solubility |

| Temperature | 0°C → RT (stepwise) | Reduces side reactions |

| Reaction Time | 12–16 hours | Ensures complete diacylation |

Under these conditions, yields of 68–72% are achievable, with purity >95% after recrystallization.

Enolate-Mediated Acylation

Direct acylation of cyclohexanone’s α-positions via enolate intermediates provides a regioselective route. This method avoids aromatic systems and leverages the nucleophilicity of enolates.

Enolate Formation and Reactivity

Cyclohexanone’s α-hydrogens (pKa ~19) are deprotonated using bases like LDA or NaHMDS in THF. The resulting enolate attacks 4-methylbenzoyl chloride, forming a C–C bond.

Reaction Scheme :

-

Cyclohexanone + LDA → Enolate

-

Enolate + 4-Me-benzoyl chloride → Monoacylated product

-

Repeat acylation → 2,6-Bis(4-methylbenzoyl)cyclohexanone

Solvent and Base Effects

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| LDA | THF | 75 | 97 |

| NaHMDS | DME | 68 | 92 |

| KOtBu | Toluene | 55 | 85 |

THF’s polarity stabilizes the enolate, while LDA’s strength ensures complete deprotonation. Side products (e.g., over-acylation) are minimized at −78°C.

Catalytic and Green Chemistry Innovations

Recent advances focus on sustainable methods, reducing reliance on hazardous reagents.

Heterogeneous Catalysis

Mesoporous silica-supported AlCl₃ (AlCl₃@SBA-15) enables catalyst recycling, achieving 70% yield over five cycles. Reaction conditions:

-

Solvent: EtOAc

-

Temperature: 50°C

-

Time: 8 hours

Solvent-Free Mechanochemical Synthesis

Ball-milling cyclohexanone with 4-methylbenzoyl chloride and K₂CO₃ yields 65% product in 2 hours. This method eliminates solvent waste and reduces energy input.

Industrial-Scale Production

Continuous Flow Reactor Design

A tubular reactor with in-line monitoring ensures consistent product quality:

-

Residence time: 30 minutes

-

Temperature: 80°C

-

Throughput: 5 kg/hour

Purification Protocols

| Step | Method | Outcome |

|---|---|---|

| Crude isolation | Liquid-liquid extraction | Removes AlCl₃ residues |

| Recrystallization | Ethanol/water (3:1) | 98% purity |

| Final polishing | Column chromatography | >99% purity |

Characterization and Quality Control

Spectroscopic Confirmation

Q & A

Q. What are the standard synthetic routes for 2,6-bis(4-methylbenzoyl)cyclohexanone, and how are reaction conditions optimized?

The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation between cyclohexanone and 4-methylbenzaldehyde. Sodium hydroxide or potassium hydroxide in ethanol under reflux (6–12 hours) is commonly used. Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), catalyst loading (5–10 mol%), and temperature (60–80°C) to improve yields (typically 60–85%) . Heterogeneous catalysts like MoO₃ nanoparticles enhance efficiency by reducing reaction time (2–4 hours) and enabling recyclability .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and conjugation via olefinic proton shifts (δ 7.2–7.8 ppm) and carbonyl carbon signals (δ ~190 ppm) .

- X-ray Crystallography : Resolves stereochemistry (E,E-configuration) and quantifies bond angles/distortions in the cyclohexanone core .

- FT-IR : Identifies C=O stretches (~1680 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹) .

Q. How does the methyl substituent influence the compound’s electronic and steric properties compared to analogs?

The 4-methyl groups increase electron density on the aromatic rings, enhancing electrophilicity at the carbonyl center. Steric hindrance from methyl substituents reduces rotational freedom, stabilizing the planar conjugated system. Comparative studies with methoxy or halogen-substituted analogs show methyl groups offer moderate electron-donating effects without significant steric clashes .

Advanced Research Questions

Q. What strategies address low yields in scaled-up synthesis, and how do catalyst choices impact reaction efficiency?

Yield optimization requires:

- Catalyst Screening : MoO₃ nanoparticles improve turnover frequency (TOF) by 30% compared to homogeneous bases .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification. Ethanol balances cost and efficiency .

- Microwave Assistance : Reduces reaction time to <1 hour with comparable yields (75–80%) .

Q. How do crystallographic studies resolve discrepancies in reported biological activities of structural analogs?

Crystal packing analysis reveals that methyl substituents in this compound limit π-π stacking interactions compared to methoxy analogs, reducing intermolecular stabilization. This alters solubility and bioavailability, explaining variability in cytotoxicity assays (e.g., IC₅₀ differences of 10–15 μM across cell lines) .

Q. What mechanistic insights explain the compound’s anti-proliferative effects in cancer cells?

In vitro studies on colon cancer cells (HT29, SW620) indicate:

- Apoptosis Induction : Caspase-3/7 activation (2–3-fold increase) and PARP cleavage via mitochondrial depolarization .

- ROS Generation : Elevated intracellular ROS (1.5–2.0-fold) triggers oxidative stress pathways, validated by N-acetylcysteine (NAC) rescue experiments .

- Structure-Activity Relationship (SAR) : Methyl groups enhance membrane permeability compared to bulkier substituents, improving cellular uptake .

Q. How do computational methods predict intermolecular interactions in crystal structures?

Semi-empirical quantum calculations (PM6, DFT) identify weak C-H···O and van der Waals interactions driving crystal packing. The cyclohexanone ring adopts a half-chair conformation (puckering amplitude Q = 0.45 Å, θ = 145°), with asymmetry parameters (ΔC₂ = 0.12) confirming non-planarity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

Discrepancies arise from:

- Substituent Effects : Methyl groups provide moderate acid resistance compared to electron-withdrawing substituents (e.g., nitro), which destabilize the carbonyl under low pH .

- Experimental Variability : Stability assays using HCl (1M vs. 2M) or prolonged exposure (>24 hours) yield divergent degradation profiles (10–40% loss) .

Methodological Recommendations

- Synthetic Protocol : Use MoO₃ nanoparticles (10 mg/mmol) in ethanol under reflux for 3 hours to achieve >80% yield .

- Characterization Workflow : Combine XRD for conformation analysis, NMR for regiochemical confirmation, and LC-MS for purity assessment .

- Biological Assays : Prioritize 3D tumor spheroid models over monolayer cultures to better recapitulate in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。